1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE
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Overview
Description
1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE involves multiple steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods often utilize catalytic hydrogenation and cyclization reactions to achieve high yields and purity .
Chemical Reactions Analysis
1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates
Scientific Research Applications
1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of certain enzymes or activation of specific signaling pathways .
Comparison with Similar Compounds
1-{4-[(2-METHYLPIPERIDINO)CARBONYL]PIPERIDINO}-1-ETHANONE can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiviral and anticancer properties.
Berberine: Used for its antimicrobial and antidiabetic effects.
Tetrandine: Exhibits anti-inflammatory and anticancer activities
Each of these compounds shares the piperidine ring structure but differs in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound .
Properties
IUPAC Name |
1-[4-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-11-5-3-4-8-16(11)14(18)13-6-9-15(10-7-13)12(2)17/h11,13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXBDYCUOCYFIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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